
Silane, bromotrioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, bromotrioctyl- is an organosilicon compound with the molecular formula C24H51BrSi. It is a derivative of silane, where three octyl groups and one bromine atom are attached to the silicon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, bromotrioctyl- can be synthesized through the reaction of trioctylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination of the silane compound. The general reaction is as follows:
[ \text{(C8H17)3SiH} + \text{Br2} \rightarrow \text{(C8H17)3SiBr} + \text{HBr} ]
This reaction requires careful handling of bromine, a highly reactive and corrosive substance. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of silane, bromotrioctyl- involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Silane, bromotrioctyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrosilane.
Oxidation Reactions: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents such as ethanol or tetrahydrofuran.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products include trioctylsilanol, trioctylsiloxane, and various silane derivatives.
Reduction Reactions: The primary product is trioctylsilane.
Oxidation Reactions: Products include trioctylsilanol and trioctylsiloxane.
Scientific Research Applications
Silane, bromotrioctyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: It is used in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of silane, bromotrioctyl- involves the interaction of the silicon atom with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The octyl groups provide hydrophobic properties, enhancing the compound’s ability to interact with organic substrates and surfaces.
Comparison with Similar Compounds
Similar Compounds
Trioctylsilane: Similar structure but lacks the bromine atom.
Trioctylsilanol: Contains a hydroxyl group instead of a bromine atom.
Trioctylsiloxane: Contains an oxygen-silicon bond instead of a bromine atom.
Uniqueness
Silane, bromotrioctyl- is unique due to the presence of the bromine atom, which allows for selective substitution reactions. This makes it a versatile reagent in organic synthesis and surface modification applications. The hydrophobic octyl groups also enhance its compatibility with organic materials, making it valuable in various industrial applications.
Properties
| 68900-90-3 | |
Molecular Formula |
C24H51BrSi |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
bromo(trioctyl)silane |
InChI |
InChI=1S/C24H51BrSi/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
InChI Key |
GRMBPTONJVRIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)


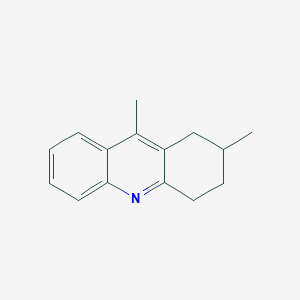
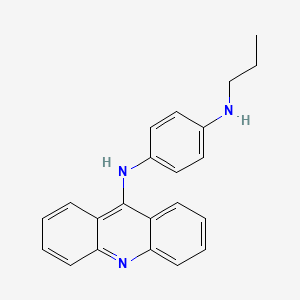
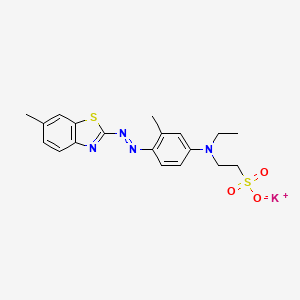
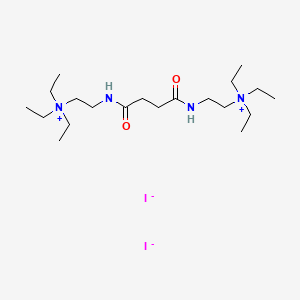

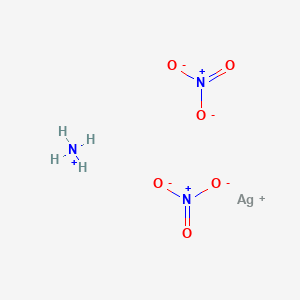

![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)

![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)

